5-ヨード-1-ペンテン

説明

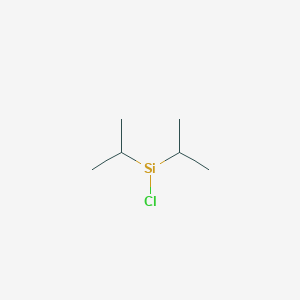

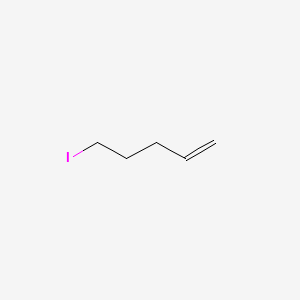

5-Iodo-1-pentene is a useful research compound. Its molecular formula is C5H9I and its molecular weight is 196.03 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Iodo-1-pentene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Iodo-1-pentene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Iodo-1-pentene including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成

5-ヨード-1-ペンテン: は、有機合成における汎用性の高い試薬です。これは、様々な合成経路において重要なステップである、分子へのヨウ素導入に使用できます。 例えば、ヨウ素が脱離基として作用し、炭素-炭素結合の形成を可能にするヘック反応に関与することができます .

材料科学

材料科学では、5-ヨード-1-ペンテンは材料の表面特性を変えるために使用できます。 研究者は、この化合物をナノ粒子の表面に付着させることで、それらの疎水性または親水性を変化させることができ、これは特定の用途のための調整済みナノマテリアルを作成するために不可欠です .

医薬品化学

この化合物は、医薬品化学においても重要であり、医薬品合成のビルディングブロックとして使用できます。 そのヨウ素部分は、CTスキャンなどの画像化技術用の放射線造影剤の作成に特に役立ちます .

高分子化学

5-ヨード-1-ペンテン: は、ポリマー製造におけるモノマーとして作用できます。 様々な重合技術を通じて、ポリマーに組み込み、ヨウ素官能基を導入することができ、これは重合後の修飾にさらに活用できます .

分析化学

分析化学では、5-ヨード-1-ペンテンは、ガスクロマトグラフィー(GC)などの方法における標準物質または参照化合物として使用できます。 その独特の保持時間は、同様の揮発性化合物の同定と定量に役立ちます .

農薬化学

5-ヨード-1-ペンテンのヨウ素成分は、農薬の合成に使用できます。 これらの化合物は、ヨウ素をゆっくりと放出するように設計することができ、作物に必須栄養素を制御された方法で供給します .

環境科学

環境科学では、5-ヨード-1-ペンテンは大気中での挙動について研究することができます。 その反応性と分解を理解することで、大気質への影響とその大気化学における潜在的な役割を評価できます .

化学教育

最後に、5-ヨード-1-ペンテンは、ハロゲン化、脱離反応、および有機ヨウ素化合物の合成における使用など、化学教育における概念を説明するための優れた例として役立ちます .

特性

IUPAC Name |

5-iodopent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9I/c1-2-3-4-5-6/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEUBQCAVFVWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450851 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7766-48-5 | |

| Record name | 5-IODO-1-PENTENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodopent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-Iodo-1-pentene used in the synthesis of complex molecules?

A1: 5-Iodo-1-pentene serves as a valuable building block in organic synthesis, particularly for constructing ring systems. For instance, it reacts with tert-butyllithium to generate an sp3 carbon nucleophile, which then undergoes a 5-endo-trig cyclization with gem-difluoroolefins to yield 1-fluorocyclopentenes []. This reaction demonstrates its utility in accessing fluorinated carbocycles, important structural motifs in medicinal chemistry. Furthermore, 5-Iodo-1-pentene can be utilized to alkylate 3-(Phenylthio)-4-(Trimethylsilyl)-3-Sulfolene. Subsequent thermal reactions lead to the formation of dienes, which undergo intramolecular Diels-Alder reactions to yield bicyclic compounds like bicyclo[4.3.0]nonene and bicyclo[4.4.0]decene []. This example showcases its versatility in constructing complex polycyclic frameworks found in natural products and bioactive compounds.

Q2: Can you provide an example of 5-Iodo-1-pentene's application in developing potential pharmaceutical agents?

A2: Researchers have investigated 5-Iodo-1-pentene's utility in synthesizing potential cerebral perfusion agents. Specifically, it was used in the preparation of a 1,4-disubstituted dihydropyridine analogue, 1-(E-1[125I]iodo-1-penten-5-yl)-4-(β-N-acetylaminoethyl)-1,4-dihydropyridine ([125I]10) []. This radiolabeled compound exhibited promising properties in rat studies, demonstrating its ability to cross the blood-brain barrier.

Q3: Has 5-Iodo-1-pentene been used in the development of myocardial imaging agents?

A3: Yes, researchers have explored 5-Iodo-1-pentene's potential in developing myocardial imaging agents. It served as a key intermediate in synthesizing various radioiodinated iodopentenyl-trisubstituted phosphonium, arsonium, and ammonium iodides []. These compounds were designed to target the myocardium, the muscular tissue of the heart. While the specific compound derived from 5-Iodo-1-pentene is not mentioned, the research highlights its role as a synthetic precursor for exploring new imaging agents.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。